molecular formula C21H15N3O5S B15141720 1-Amino-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea

1-Amino-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea

Cat. No.: B15141720
M. Wt: 421.4 g/mol
InChI Key: OIMMDIXLTJAVTF-UHFFFAOYSA-N
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Description

1-Amino-3-(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)thiourea is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both amino and thiourea functional groups contributes to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)thiourea typically involves multiple steps. One common method includes the reaction of 3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carboxylic acid with thiourea in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Amino-3-(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 1-Amino-3-(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound’s thiourea group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the spiro structure may allow for unique interactions with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

    5-Carboxyfluorescein: A green fluorescent compound with similar structural features.

    3’,6’-Dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-4-carboxylate: Another compound with a spiro structure and similar functional groups.

Uniqueness: 1-Amino-3-(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)thiourea is unique due to the presence of both amino and thiourea groups, which enhance its reactivity and potential applications. The combination of these functional groups with the spiro structure provides a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C21H15N3O5S

Molecular Weight

421.4 g/mol

IUPAC Name

1-amino-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea

InChI

InChI=1S/C21H15N3O5S/c22-24-20(30)23-10-1-4-14-13(7-10)19(27)29-21(14)15-5-2-11(25)8-17(15)28-18-9-12(26)3-6-16(18)21/h1-9,25-26H,22H2,(H2,23,24,30)

InChI Key

OIMMDIXLTJAVTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=S)NN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

Origin of Product

United States

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